Target Selectivity Profile: Confirmed Inactivity Across Diverse Biological Targets
In contrast to many chromene analogs that show promiscuous bioactivity, methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate was consistently classified as 'Inactive' in PubChem HTS assays for five distinct targets: GIRK2 potassium channel activation (AID 1259325), mHTT-Calmodulin protein-protein interaction disruption (AID 1671202), P. falciparum apicoplast DNA polymerase inhibition (AID 1794808), M. tuberculosis PstP phosphatase inhibition (AID 2060911), and the SSB-PriA antibiotic target (AID 1272365) [1]. This profile is markedly different from known active chemotypes in these assays and supports its use as a selective control compound or a starting scaffold with low off-target liability.
| Evidence Dimension | Bioactivity outcome classification (HTS) |
|---|---|
| Target Compound Data | Inactive in 5 distinct HTS assays (AID: 1259325, 1272365, 1671202, 1794808, 2060911) |
| Comparator Or Baseline | Active controls within each respective HTS assay (as defined by assay depositor; e.g., known GIRK2 activator ML297 vs. GIRK2 target) |
| Quantified Difference | Qualitatively inactive vs. active; no measurable potency (Activity Outcome: Inactive) |
| Conditions | Cell-free and cell-based HTS assays deposited in PubChem by various screening centers |
Why This Matters
This verified inactivity profile allows researchers to use the compound as a negative control or a clean scaffold for targeted derivatization without confounding polypharmacology.
- [1] PubChem BioAssay Database. Assay Summary for CID 2031893. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/CID/2031893/assaysummary/JSON View Source
